2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-[4-(4-chloroanilino)pteridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQBDQVGTUMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of the pteridine core. The pteridine core can be synthesized through a series of condensation reactions involving appropriate precursors. The chlorophenyl group is introduced via nucleophilic substitution reactions, and the piperazine ring is incorporated through cyclization reactions. The final step involves the attachment of the ethanol group to the piperazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Antineoplastic Activity
The compound has been studied for its antitumor properties. Pteridine derivatives, including those similar to 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, are known to exhibit anti-cancer activities by inhibiting various cellular pathways involved in tumor growth. Research indicates that modifications in the pteridine structure can enhance its efficacy against specific cancer types, such as colorectal cancer and leukemia .
Neuropharmacological Effects
This compound has shown promise in modulating neurotransmitter systems, particularly through its interaction with dopamine receptors. Studies have indicated that derivatives containing piperazine rings can exhibit high affinity for dopamine D4 receptors, which are implicated in various neurological disorders, including schizophrenia and Parkinson's disease . The ability to selectively target these receptors makes it a candidate for developing new therapeutic agents.
Anti-inflammatory Properties
Research into pteridine derivatives suggests that they may possess anti-inflammatory effects, potentially useful in treating conditions like inflammatory bowel disease (IBD). The compound's ability to modulate immune responses could lead to reduced symptoms and improved quality of life for patients suffering from chronic inflammatory conditions .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pteridine core followed by the introduction of piperazine and chlorophenyl groups. Various synthetic strategies have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for enhancing the pharmacological profile of this compound. Modifications at various positions on the pteridine and piperazine rings can significantly affect biological activity. For instance, substituents that increase lipophilicity or alter electronic properties can enhance receptor binding affinity or selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The pteridine core can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The chlorophenyl group can contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Key Structural Features :
- Pteridine core : A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7, which can participate in hydrogen bonding.
- 4-Chlorophenylamino substituent: Introduces hydrophobic and electron-withdrawing properties.
- Piperazine-ethanol side chain: Enhances solubility and provides a site for structural diversification.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Ethanol Motifs
The piperazine-ethanol scaffold is common in pharmaceuticals. Below is a comparative analysis of structurally similar compounds:
Structural Insights :
Pharmacological and Physicochemical Properties
- Solubility: The ethanol group in the target compound and Cetirizine derivatives enhances water solubility compared to non-polar analogues (e.g., thiophene-butyl ketone in ) .
- Toxicity: Piperazine-ethanol derivatives generally exhibit low acute toxicity but may cause respiratory irritation, as noted in safety data sheets .
- Binding Affinity : Pyrimidine/pteridine cores enable π-π stacking with biological targets, while the 4-chlorophenyl group may enhance selectivity for hydrophobic binding pockets .
Biological Activity
2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound featuring a pteridin-2-yl group, a piperazin-1-yl group, and a 4-chlorophenyl group. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H23ClN6O. The presence of multiple functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN6O |
| Molecular Weight | 373.87 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Dopamine D4 Receptor : The compound exhibits high affinity for the dopamine D4 receptor, which is implicated in neurological disorders. Studies show that similar compounds can act as selective antagonists or agonists, influencing dopaminergic signaling pathways .
- Anticancer Activity : The pteridine core is known for its role in several anticancer agents. Its mechanism may involve the inhibition of enzymes critical for DNA synthesis and repair .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties, possibly through interference with bacterial protein synthesis or cell wall integrity .
Biological Activity Studies
Several studies have explored the biological effects of related compounds:
In Vitro Studies
In vitro assays have demonstrated that derivatives of piperazine exhibit significant activity against various cancer cell lines. For instance, compounds with similar piperazine structures have shown IC50 values as low as 0.057 nM against dopamine D4 receptors, indicating strong binding affinity .
Case Studies
- Neuropharmacology : A study involving piperazine derivatives indicated that modifications to the piperazine ring can enhance selectivity towards dopamine receptors, potentially leading to new treatments for schizophrenia and other psychiatric disorders .
- Antimicrobial Research : Research on piperazine derivatives has revealed their efficacy against resistant bacterial strains, suggesting that structural variations can lead to enhanced antimicrobial potency .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Activity | IC50 Value (nM) |
|---|---|---|
| Cetirizine | Antihistamine | >1000 |
| Meclizine | Antihistamine | >500 |
| N-[2-[4-(4-chlorophenyl)piperazin]] | Dopamine D4 receptor antagonist | 0.057 |
Q & A
Q. (Advanced)
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors in the pteridine ring) using tools like Phase .
What stability challenges arise under varying storage conditions, and how can degradation pathways be mitigated?
Q. (Advanced)
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation products via HPLC .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation of the piperazine ring .
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to enhance aqueous solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
